2-Ethylquinoline-6-carbaldehyde
Description
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-ethylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-2-11-5-4-10-7-9(8-14)3-6-12(10)13-11/h3-8H,2H2,1H3 |
InChI Key |
OXBMBXUTTFPEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach:
- Starting Material: Quinoline or substituted quinolines such as 2-chloroquinoline or 6-bromoquinoline derivatives.
- Introduction of Ethyl Group: Alkylation or substitution at the 2-position to introduce the ethyl group.
- Formylation: Selective introduction of the aldehyde group at the 6-position, often via electrophilic substitution or directed ortho-metalation followed by formylation.
- Purification: Isolation and purification by chromatography or recrystallization.
Specific Preparation Routes and Conditions
Detailed Example: Pd-Catalyzed Carbonylation Method
A representative method involves the carbonylation of 6-bromo-2-ethylquinoline under CO atmosphere catalyzed by palladium acetate with triphenylphosphine ligands in a DMF/methanol solvent mixture at 95-105°C under 3 bar CO pressure for 15 hours. After reaction completion, the mixture is filtered, washed, and purified by column chromatography to yield the aldehyde in 78% yield as a white powder.
Alternative Formylation: Vilsmeier-Haack Reaction
The classical Vilsmeier-Haack formylation uses POCl3 and DMF to introduce the aldehyde group at the 6-position of 2-ethylquinoline derivatives. Reaction parameters such as temperature (80–100°C), reaction time (6–12 hours), and stoichiometric ratios are optimized to maximize yield and minimize side products. The crude product is purified by recrystallization or chromatography.
Analytical Characterization and Purity Assessment
Spectroscopic Data
| Technique | Key Features for this compound |
|---|---|
| ¹H NMR (CDCl₃) | Aldehyde proton at δ 10.2–10.5 ppm; ethyl group methyl at δ 1.4–1.6 ppm, methylene at δ 2.8–3.1 ppm; aromatic protons between δ 7.0–8.0 ppm. |
| ¹³C NMR | Aldehyde carbon at ~190–195 ppm; ethyl carbons at ~15 ppm (CH₃) and ~30 ppm (CH₂); aromatic carbons between 110–160 ppm. |
| IR Spectroscopy | Strong C=O stretch at 1680–1700 cm⁻¹; C-Cl stretch (if present) at 750–800 cm⁻¹. |
| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z 219.66 (M+), confirming molecular weight. |
Purity and Structural Confirmation
- Purity is confirmed by HPLC (>95%) and melting point analysis consistent with literature values.
- X-ray crystallography may be employed to confirm regiochemistry and substitution pattern.
- TLC monitoring during synthesis shows Rf ~0.5 in 7:3 hexane:ethyl acetate solvent system.
Reaction Optimization and Process Control
Reaction Parameters
- Temperature: 80–105°C for formylation/carbonylation steps.
- Pressure: 3 bar CO atmosphere for Pd-catalyzed carbonylation.
- Time: 6–15 hours depending on method.
- Catalyst Loading: Pd(OAc)2 at ~10-25 mol%, PPh3 as ligand.
- Solvent: DMF/methanol mixture or THF for oxidation steps.
Purification Techniques
- Silica gel column chromatography with gradient elution (EtOAc/hexanes).
- Recrystallization from ethanol/water or petroleum ether.
- Drying agents such as MgSO4 used to remove moisture.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethylquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) for electrophilic substitution.
Major Products
Oxidation: 2-Ethylquinoline-6-carboxylic acid.
Reduction: 2-Ethylquinoline-6-methanol.
Substitution: Various halogenated quinoline derivatives.
Scientific Research Applications
2-Ethylquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, quinoline-based antimalarial drugs target the heme detoxification pathway in Plasmodium parasites. The presence of the carbaldehyde group can enhance the compound’s ability to form covalent bonds with target proteins, leading to increased potency and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The substituents at the 2- and 6-positions significantly influence the properties of quinoline derivatives. Below is a comparative analysis of structurally related compounds:
Substituent Effects at the 2-Position
- 2-Ethylquinoline-6-carbaldehyde: The ethyl group (-CH₂CH₃) is electron-donating, enhancing lipophilicity compared to electron-withdrawing groups like chlorine (-Cl) .
- 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (): The chlorine atom at the 2-position increases molecular polarity and may enhance electrophilic reactivity. Molecular weight: 235.67 g/mol.
- 2-Chloro-6-methylquinoline-3-carbaldehyde (): A methyl group (-CH₃) at the 6-position reduces steric hindrance compared to bulkier substituents.
Substituent Effects at the 6-Position
- 6-Nitroquinoline-2-carbaldehyde (): The nitro group (-NO₂) at the 6-position strongly withdraws electrons, reducing the electron density of the quinoline ring and altering reactivity in nucleophilic substitutions. Molecular weight: 202.17 g/mol.
- Molecular weight: 203.19 g/mol.
Physicochemical Properties
Key differences in molecular weight, solubility, and stability are highlighted below:
Hypothesized Properties of this compound:
- Molecular weight: ~185.21 g/mol (estimated from analogs).
- Increased lipophilicity compared to methoxy or nitro derivatives, favoring organic solvent compatibility.
- Moderate reactivity at the aldehyde group for further functionalization (e.g., Schiff base formation).
Aldehyde Group Reactivity
The 6-carbaldehyde group in this compound is expected to participate in condensation reactions, similar to 6-chloroquinoline-2-carbaldehyde (), which is used in synthesizing ligands for metal coordination complexes .
Ethyl Group Influence
This contrasts with ethyl 2-methylquinoline-6-carboxylate (), where the ester group enables use as a pharmaceutical intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
